molecular formula C17H13F3N2O3 B15060464 (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid

(3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid

Cat. No.: B15060464
M. Wt: 350.29 g/mol
InChI Key: PBUPDIAWZXEDNZ-KGLIPLIRSA-N
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Description

(3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a trifluoroethyl group, and an isoquinoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-ethyl-4-isoquinolinecarboxylic acid: Similar structure but lacks the trifluoroethyl group.

    (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-quinolinecarboxylic acid: Similar structure but with a quinoline core instead of isoquinoline.

Uniqueness

The presence of the trifluoroethyl group in (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

(3R,4R)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)9-22-14(10-4-3-7-21-8-10)13(16(24)25)11-5-1-2-6-12(11)15(22)23/h1-8,13-14H,9H2,(H,24,25)/t13-,14+/m1/s1

InChI Key

PBUPDIAWZXEDNZ-KGLIPLIRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@H]([C@@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

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